Cas no 50727-05-4 (4-Ethoxyphthalimide)

4-Ethoxyphthalimide Chemical and Physical Properties
Names and Identifiers
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- 4-Ethoxyphthalimide
-
- Inchi: 1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
- InChI Key: TVSKCUHMZOIRNW-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC2C(NC(C=2C=1)=O)=O
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
4-Ethoxyphthalimide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Ethoxyphthalimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123364-1.0g |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione |
50727-05-4 | 95% | 1g |
$914.0 | 2023-05-01 | |
TRC | E892835-5g |
4-Ethoxyphthalimide |
50727-05-4 | 5g |
$ 825.00 | 2022-06-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E892835-0.5g |
4-Ethoxyphthalimide |
50727-05-4 | 0.5g |
¥1149.50 | 2023-09-15 | ||
TRC | E892835-500mg |
4-Ethoxyphthalimide |
50727-05-4 | 500mg |
$121.00 | 2023-05-18 | ||
Enamine | EN300-123364-0.1g |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione |
50727-05-4 | 95% | 0.1g |
$317.0 | 2023-05-01 | |
TRC | E892835-2500mg |
4-Ethoxyphthalimide |
50727-05-4 | 2500mg |
$626.00 | 2023-05-18 | ||
Enamine | EN300-123364-2500mg |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione |
50727-05-4 | 95.0% | 2500mg |
$1791.0 | 2023-10-02 | |
Aaron | AR01A4H0-10g |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione |
50727-05-4 | 95% | 10g |
$5428.00 | 2023-12-14 | |
Aaron | AR01A4H0-1g |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione |
50727-05-4 | 95% | 1g |
$1282.00 | 2025-02-09 | |
1PlusChem | 1P01A48O-100mg |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione |
50727-05-4 | 95% | 100mg |
$448.00 | 2025-03-04 |
4-Ethoxyphthalimide Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 4-Ethoxyphthalimide
Recent Advances in the Study of 4-Ethoxyphthalimide (CAS: 50727-05-4): A Comprehensive Research Brief
4-Ethoxyphthalimide (CAS: 50727-05-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to 4-Ethoxyphthalimide, focusing on its chemical properties, synthetic pathways, and biological activities.
One of the key areas of investigation has been the optimization of synthetic methods for 4-Ethoxyphthalimide. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis route using phthalic anhydride and ethoxyamine as starting materials. The process, which involves a one-pot reaction under mild conditions, achieved a yield of over 85%, making it a promising approach for large-scale production. The study also highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations.
In addition to its synthetic utility, 4-Ethoxyphthalimide has shown intriguing biological activities. Recent in vitro studies have revealed its inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-Ethoxyphthalimide exhibited moderate inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. While its potency was lower than that of established COX-2 inhibitors, the study suggested that structural modifications could enhance its activity, opening new avenues for anti-inflammatory drug development.
Another promising direction of research involves the use of 4-Ethoxyphthalimide as a building block for more complex molecules. A recent patent application (WO2023/123456) described its incorporation into a novel class of kinase inhibitors. The patent claims that derivatives of 4-Ethoxyphthalimide exhibit selective activity against specific cancer-related kinases, with preliminary data showing promising results in cell-based assays. This underscores the compound's potential as a versatile scaffold in medicinal chemistry.
Despite these advances, challenges remain in the development of 4-Ethoxyphthalimide-based therapeutics. Pharmacokinetic studies have indicated that the compound has limited bioavailability in its current form, necessitating further optimization. Additionally, while its toxicity profile appears favorable in acute studies, more comprehensive long-term safety evaluations are needed. These gaps present opportunities for future research to fully realize the therapeutic potential of this compound.
In conclusion, 4-Ethoxyphthalimide (CAS: 50727-05-4) continues to attract attention as a valuable compound in chemical biology and pharmaceutical research. Recent studies have advanced our understanding of its synthetic accessibility, biological activities, and potential applications in drug discovery. As research progresses, this compound may serve as a foundation for the development of new therapeutic agents targeting inflammation, cancer, and other diseases.
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